molecular formula C10H17ClN2 B151963 4-tert-Butylphenylhydrazine hydrochloride CAS No. 128231-55-0

4-tert-Butylphenylhydrazine hydrochloride

Cat. No.: B151963
CAS No.: 128231-55-0
M. Wt: 200.71 g/mol
InChI Key: VTESCYNPUGSWKG-UHFFFAOYSA-N
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Description

4-tert-Butylphenylhydrazine hydrochloride (4-TBPH) is a chemical compound that is used in a variety of laboratory experiments and scientific research applications. It is a derivative of hydrazine, a compound used in many industrial and pharmaceutical applications. 4-TBPH is a white crystalline solid that is soluble in water and has a melting point of 190-192 °C. It is a highly reactive compound and has been used in a wide range of experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Xu, Yu, Xu, Zhang, and Zhai (2006) demonstrated the synthesis of a compound from 1-tert-butylhydrazine, which involves 4-tert-butylphenylhydrazine hydrochloride as an intermediate. This synthesis contributes to the field of organic chemistry, particularly in the study of crystal structures (Liang-zhong Xu, Guan‐Ping Yu, Zhong-jie Xu, G. Zhang, & Z. Zhai, 2006).
    • Pollock and Cole (2014) explored the use of tert-Butylhydrazine hydrochloride in the preparation of pyrazole compounds. This is significant for understanding the protective roles of pyrazole groups in chemical synthesis (P. Pollock & K. P. Cole, 2014).
  • Insecticidal Applications :

    • A study by Guo-fang (2007) outlined the use of tert-butyl hydrazine hydrochloride in the synthesis of tebufenozide, an insecticidal compound. This showcases its application in developing environmentally friendly pest control solutions (Jiang Guo-fang, 2007).
    • Zhao, Shang, Liu, Wang, Bi, Huang, & Wang (2007) highlighted the synthesis of novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, where tert-butylhydrazine hydrochloride played a crucial role. These compounds showed promising insecticidal activities, indicating potential in agricultural chemistry (Qiqi Zhao, Jian Shang, Yuxiu Liu, Kaiyun Wang, Fuchun Bi, Run-qiu Huang, & Qingmin Wang, 2007).
  • Environmental Science :

  • Metabolic Studies :

    • Liu and Mabury (2021) identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a potential urinary biomarker of human exposure to certain antioxidants. This study, while not directly involving this compound, relates to the understanding of tert-butyl groups in metabolic processes (Runzeng Liu & S. Mabury, 2021).

Safety and Hazards

4-tert-Butylphenylhydrazine hydrochloride is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . For more detailed safety information, please refer to the Safety Data Sheets .

Properties

IUPAC Name

(4-tert-butylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESCYNPUGSWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926096
Record name (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128231-55-0
Record name (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylphenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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